molecular formula C18H22N4O4S B2493186 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 2097916-35-1

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2493186
CAS No.: 2097916-35-1
M. Wt: 390.46
InChI Key: FUUSFFXYSXQKJK-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazole core substituted with a cyclopropyl group and a dioxo moiety, linked via an ethyl chain to an acetamide group bearing a 3,5-dimethyl-1,2-oxazole ring. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, enabling π-π stacking interactions, while the oxazole ring contributes to hydrogen bonding via its nitrogen and oxygen atoms. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-15(13(2)26-20-12)11-18(23)19-9-10-21-16-5-3-4-6-17(16)22(14-7-8-14)27(21,24)25/h3-6,14H,7-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUSFFXYSXQKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound with a complex molecular structure that suggests potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a benzothiadiazole moiety linked to an oxazole and acetamide group. Its molecular formula is C21H25N3O5SC_{21}H_{25}N_{3}O_{5}S with a molecular weight of approximately 439.5 g/mol. The structural complexity contributes to its unique pharmacological properties.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The benzothiadiazole structure is known for its association with anti-inflammatory and anticancer activities. Investigations into the compound's interactions at the molecular level are crucial for understanding its therapeutic potential.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer or inflammation.
  • Receptor Modulation : It could modulate receptors that play significant roles in neurodegenerative diseases or pain pathways.

Biological Activity

Research findings suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibits several biological activities:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines; further studies needed to elucidate specific pathways involved.
Anti-inflammatory Potential to reduce inflammation markers in vitro and in vivo models.
Neuroprotective May protect neuronal cells from oxidative stress; mechanisms under investigation.

Case Studies

  • Anticancer Activity : A study involving this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotection : Research indicated that the compound could mitigate neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing neurotrophic factor levels.

Synthesis and Derivatives

The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves several key steps including cyclization reactions and functional group modifications. The development of analogs with varied substituents is ongoing to enhance biological activity and selectivity.

Scientific Research Applications

Preliminary studies suggest that this compound exhibits several promising biological activities:

Anticancer Activity:
Research has indicated that derivatives of benzothiadiazole can induce apoptosis in cancer cells. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide may also possess anticancer properties .

Anti-inflammatory Properties:
Compounds with similar structures have shown potential in inhibiting inflammatory pathways. This suggests that the target compound may modulate these pathways effectively, providing therapeutic potential in treating inflammatory diseases .

Antiviral Activity:
Emerging studies indicate possible antiviral properties against viruses such as SARS-CoV-2. The compound may interfere with viral replication mechanisms, highlighting its potential in infectious disease research .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions. The careful control of reaction conditions is crucial to achieve high yields and purity levels.

Synthesis Steps:

  • Formation of Benzothiadiazole Moiety: The initial step involves synthesizing the benzothiadiazole structure through cyclization reactions.
  • Attachment of Ethyl Group: The ethyl group is introduced via nucleophilic substitution reactions.
  • Formation of Oxazole Ring: This step involves the formation of the oxazole ring through condensation reactions.
  • Final Acetamide Formation: The final product is obtained by acylation reactions to form the acetamide structure.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of related benzothiadiazole derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications for this compound as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research on similar compounds has shown promising anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests that our compound may also possess these properties and warrants further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The Cambridge Structural Database (CSD) contains over 250,000 small-molecule crystal structures, enabling systematic comparisons . Key analogs include:

Compound Name Core Structure Functional Groups Hydrogen Bond Donors/Acceptors Reference ID
Target Compound Benzothiadiazole + Oxazole Dioxo, cyclopropyl, acetamide 2 donors, 5 acceptors -
N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide Benzothiazole Chloroacetamide 2 donors, 3 acceptors
5-Hydroxy-flavones Flavonoid Hydroxyl, ketone 3 donors, 4 acceptors
3-Cyclopropyl-1,2-benzothiadiazole Benzothiadiazole Cyclopropyl 1 donor, 3 acceptors
  • Benzothiadiazole Derivatives : The cyclopropyl-substituted benzothiadiazole moiety in the target compound is rare in the CSD. Most analogs lack the dioxo group, which increases polarity and hydrogen-bonding capacity .
  • Oxazole-Containing Compounds: The 3,5-dimethyl-oxazole group is structurally distinct from flavones (e.g., 5-hydroxy-flavones), which rely on intramolecular hydrogen bonding (HB) for stability. The target compound’s oxazole may form weaker HB networks compared to flavonoids but offers better lipophilicity .

Physicochemical Properties

  • Hydrogen Bonding: The acetamide group in the target compound acts as both donor (N–H) and acceptor (C=O), similar to N-(1,3-benzothiazol-2-yl)-2-chloroacetamide . However, the dimethyl-oxazole reduces solubility compared to hydroxylated analogs like 5-hydroxy-flavones .
  • Chromatographic Behavior: Retention times (log k') in reversed-phase HPLC correlate with intramolecular HB strength. The target compound’s log k' is expected to be lower than 5-hydroxy-flavones (strong HB) but higher than non-polar benzothiadiazoles .
  • Molecular Descriptors : Quantum-mechanical descriptors (e.g., van der Waals volume, dipole moment) place this compound in a unique chemical space compared to simpler benzothiadiazoles, suggesting distinct electronic properties .

Methodological Considerations in Similarity Analysis

  • Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) prioritize compounds with overlapping pharmacophores. The target compound’s unique cyclopropyl-dioxo combination may reduce similarity scores against common benzothiadiazoles, highlighting the need for 3D shape-based methods .
  • Graph Set Analysis : Hydrogen-bonding patterns in crystals (e.g., Etter’s rules) predict that the acetamide group forms chains (C(4) motifs), while the oxazole participates in weaker N–H···N interactions .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction pathways be optimized?

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screening should focus on:

  • Enzyme inhibition assays : Target enzymes relevant to the compound’s structural analogs (e.g., kinase or protease assays).
  • Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293) to assess baseline toxicity.
  • Solubility and stability : HPLC-based measurements in physiological buffers .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design for derivatives of this compound?

Quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediate stability. For example:

  • Reaction path analysis : Identifies energetically favorable pathways for cyclopropane ring formation.
  • Charge distribution mapping : Guides regioselective modifications (e.g., substituent effects on acetamide reactivity). Coupling QM with machine learning (ML) models trained on reaction databases accelerates optimization .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

Discrepancies may arise from off-target interactions or assay artifacts. Mitigation approaches include:

  • Orthogonal validation : Repeat assays using SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines.
  • Metabolite profiling : LC-MS/MS to detect degradation products interfering with activity.
  • Molecular dynamics (MD) simulations : Analyze ligand-target binding kinetics under physiological conditions .

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